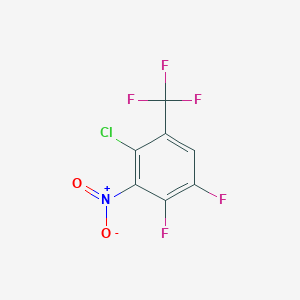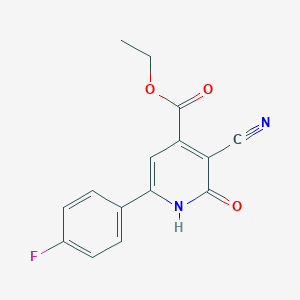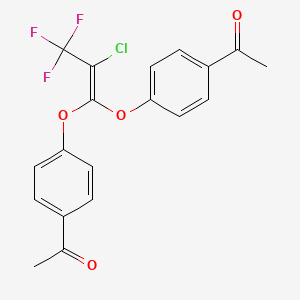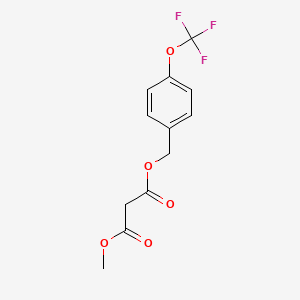
6-Chloro-2,3-difluoro-5-(trifluoromethyl)nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2,3-difluoro-5-(trifluoromethyl)nitrobenzene, or 6-Cl-2,3-DF-5-TFMNB, is a synthetic organic compound that has been gaining popularity in the scientific community due to its unique properties. It has been used in a variety of applications, including as a reagent for synthesis of other compounds, as a catalyst for organic reactions, and as a fluorescent probe for biochemical studies.
Wissenschaftliche Forschungsanwendungen
6-Cl-2,3-DF-5-TFMNB has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, such as 2-fluoro-3-chloro-5-(trifluoromethyl)nitrobenzene. It has also been used as a catalyst for organic reactions, such as the Suzuki coupling reaction. In addition, it has been used as a fluorescent probe for biochemical studies, such as the detection of DNA and proteins.
Wirkmechanismus
The mechanism of action of 6-Cl-2,3-DF-5-TFMNB is not fully understood. However, it is believed that the compound acts as an electron-donating group, which enables it to interact with other molecules and catalyze organic reactions. It is also believed that the compound can act as a fluorescent probe, as it has been shown to absorb light in the ultraviolet and visible regions of the spectrum.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Cl-2,3-DF-5-TFMNB have not been extensively studied. However, it has been shown to be non-toxic and non-mutagenic in cell culture studies, indicating that it is unlikely to cause adverse effects in humans.
Vorteile Und Einschränkungen Für Laborexperimente
6-Cl-2,3-DF-5-TFMNB has several advantages for lab experiments. It is relatively inexpensive and readily available, and it is stable in a wide range of conditions. In addition, it is non-toxic and non-mutagenic, making it safe to use in laboratory settings. However, it is also important to note that 6-Cl-2,3-DF-5-TFMNB is sensitive to light and heat, so it should be stored and handled with care.
Zukünftige Richtungen
The future directions for 6-Cl-2,3-DF-5-TFMNB are numerous. Further research could be conducted to investigate the compound’s potential applications in medicine and biotechnology, such as its use as a drug delivery system or as a fluorescent probe for imaging and diagnostics. In addition, further research could be conducted to investigate the compound’s potential as a catalyst for organic reactions, such as the Suzuki coupling reaction. Finally, further research could be conducted to investigate the compound’s potential as a reagent for the synthesis of other compounds.
Synthesemethoden
6-Cl-2,3-DF-5-TFMNB can be synthesized from a variety of starting materials, including 2,3-difluoro-5-(trifluoromethyl)nitrobenzene, chloroform, and a base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds via a nucleophilic substitution reaction, in which the chlorine atom of the chloroform molecule is replaced by the nitro group of the nitrobenzene molecule. The reaction is typically carried out at room temperature in an organic solvent, such as dichloromethane.
Eigenschaften
IUPAC Name |
4-chloro-1,2-difluoro-3-nitro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF5NO2/c8-4-2(7(11,12)13)1-3(9)5(10)6(4)14(15)16/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMBWCFYESBWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)[N+](=O)[O-])Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene](/img/structure/B6313170.png)





![3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride](/img/structure/B6313217.png)

